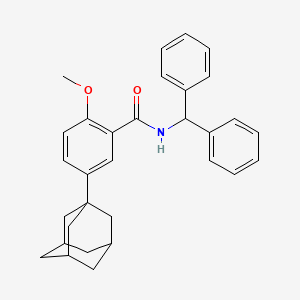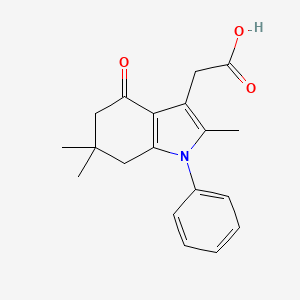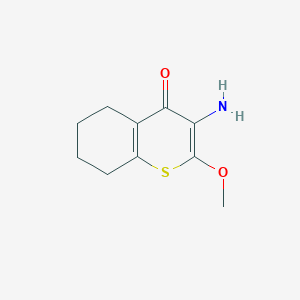![molecular formula C15H19N5O3S B4319557 1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE](/img/structure/B4319557.png)
1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE
Overview
Description
1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenylsulfonyl group and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylsulfonyl and triazole groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Triazole Moiety: The triazole ring is often introduced through a click chemistry approach, involving the reaction of azides with alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-4-[3-(1H-1,2,4-triazol-1-yl)butanoyl]piperazine
- 1-(phenylsulfonyl)-4-[3-(1H-1,2,4-triazol-1-yl)pentanoyl]piperazine
- 1-(phenylsulfonyl)-4-[3-(1H-1,2,4-triazol-1-yl)hexanoyl]piperazine
Uniqueness
1-[4-(PHENYLSULFONYL)PIPERAZINO]-3-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-15(6-7-19-13-16-12-17-19)18-8-10-20(11-9-18)24(22,23)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMYVLJKINQCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C=NC=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-1'-methyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4319483.png)
![1'-benzyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4319489.png)


![2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B4319509.png)
![1,3-dimethyl-5-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4319522.png)
![methyl 6-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B4319530.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B4319536.png)
![N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4319552.png)
![6,7,8,9-tetrafluoro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B4319563.png)


![N-[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]quinoline-2-carboxamide](/img/structure/B4319581.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B4319588.png)
